molecular formula C10H8O5 B609704 OBA-09

OBA-09

カタログ番号: B609704
分子量: 208.17 g/mol
InChIキー: ULWCDKMLERRCJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of OBA-09 Development as a Salicylic Acid/Pyruvate Ester Prodrug

The development of this compound is rooted in the exploration of novel compounds with enhanced neuroprotective properties, building upon the known effects of its constituent parts, salicylic acid and pyruvate. This compound is explicitly described as a simple ester of pyruvate and salicylic acid. medchemexpress.comnih.govnih.gov This chemical structure is key to its function as a prodrug. High-performance liquid chromatography studies have demonstrated that this compound undergoes hydrolysis, breaking down into salicylic acid and pyruvate. nih.govtargetmol.com This hydrolysis occurs in biological environments, with reported half-lives of 43 minutes in serum and 4.2 hours in brain parenchyma. nih.govtargetmol.com This indicates that the neuroprotective function of this compound is mediated both by the intact compound itself and by the activity of its hydrolyzed products, salicylic acid and pyruvate. nih.govtargetmol.com The anti-inflammatory effect of this compound, for example, has been observed to be greater than that of an equivalent co-treatment with pyruvate and salicylic acid, suggesting unique properties of the ester form or its specific hydrolysis kinetics. nih.gov The historical context thus involves leveraging the known or potential therapeutic effects of salicylic acid and pyruvate within a single molecule designed for improved delivery or combined action.

Statement of Research Significance and Gaps in Current Knowledge Pertaining to this compound

The research significance of this compound lies in its identification as a novel multimodal neuroprotectant with demonstrated efficacy in preclinical models of ischemic brain injury. medchemexpress.comnih.govnih.gov Its ability to target multiple pathways, including oxidative stress, inflammation, excitotoxicity, and Zn2+ toxicity, highlights its potential therapeutic value in complex neurological disorders. medchemexpress.comnih.govtargetmol.comnih.gov Studies have shown that this compound can reduce infarct volume and accelerate the recovery of behavioral and neurological deficits in animal models. sigmaaldrich.com The observation that its anti-inflammatory effect may be more pronounced than co-administration of its constituent parts also underscores its significance. nih.gov

Despite these promising findings, gaps in current knowledge pertaining to this compound remain. While preclinical studies have provided valuable insights into its mechanisms of action and protective effects, further research is needed to fully elucidate its pharmacological profile, including detailed pharmacokinetics and pharmacodynamics across different models and species. The precise contribution of the parent compound versus its hydrolyzed products to the observed multimodal effects warrants further investigation. Additionally, exploring its potential therapeutic applications beyond ischemic stroke to other neurodegenerative or neuroinflammatory conditions represents an area for future research. The existing literature primarily focuses on its effects in the post-ischemic brain, leaving gaps in understanding its broader neuropharmacological potential and optimal therapeutic strategies.

特性

IUPAC Name

2-(2-oxopropanoyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCDKMLERRCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Oba-09 Neuroprotection

Interplay of OBA-09 with Excitotoxic Pathways

Excitotoxicity, primarily mediated by excessive glutamate receptor activation, plays a significant role in neuronal damage, particularly during ischemic events. This compound has demonstrated the ability to interfere with these detrimental pathways.

Mitigation of N-Methyl-D-aspartate Receptor-Mediated Cellular Damage

N-Methyl-D-aspartate (NMDA) receptors are a subtype of glutamate receptors that, upon excessive activation, lead to an influx of calcium ions, triggering a cascade of events culminating in neuronal death. This compound has been shown to decrease lactate dehydrogenase (LDH) release and prevent cell death induced by NMDA in mixed rat primary cortical cells. caymanchem.comnbs-bio.com This suggests that this compound can mitigate the cellular damage associated with NMDA receptor overactivation.

Attenuation of Zinc Ion-Induced Cytotoxicity

Elevated levels of zinc ions can contribute to neuronal toxicity, particularly in the context of ischemia and other neurological insults. This compound has been reported to block Zn2+-induced neuronal cell death. merckmillipore.com Similar to its effects on NMDA-induced damage, this compound decreases LDH release and prevents cell death induced by zinc in mixed rat primary cortical cells. caymanchem.comnbs-bio.com This indicates a protective effect against the cytotoxic effects mediated by excessive zinc ions.

Bioenergetic Homeostasis and this compound Intervention

Maintaining adequate levels of energy molecules like ATP and NAD is crucial for neuronal survival and function. Ischemic conditions often lead to a severe depletion of these vital resources. This compound has shown the capacity to support cellular bioenergetics.

Preservation of Adenosine Triphosphate Levels

Adenosine triphosphate (ATP) is the primary energy currency of the cell. Its depletion during ischemic injury contributes significantly to cellular dysfunction and death. Studies have shown that this compound administration causes the recovery of ATP concentrations to near basal levels in models of ischemic injury. sigmaaldrich.comsigmaaldrich.commedkoo.com This preservation of ATP levels by this compound is considered a key mechanism contributing to its neuroprotective effects. merckmillipore.commerckmillipore.com

Maintenance of Nicotinamide Adenine Dinucleotide Concentrations

Nicotinamide adenine dinucleotide (NAD) is another essential molecule involved in various metabolic processes, including energy production and redox reactions. Like ATP, NAD levels can drop significantly during ischemia. This compound has been shown to facilitate the recovery of NAD concentrations to near basal levels in post-ischemic brains. sigmaaldrich.comsigmaaldrich.commedkoo.com The ability of this compound to prevent NAD depletion is considered a contributing factor to its neuroprotective actions. merckmillipore.commerckmillipore.com

Redox Regulation and Antioxidant Capacity of this compound

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal damage in various neurological conditions. This compound exhibits antioxidant properties that help counteract oxidative insults.

This compound has demonstrated antioxidative effects in the postischemic brain, evidenced by a reduction in lipid peroxidation and 4-hydroxy-2-nonenal staining. targetmol.com It is capable of scavenging hydroxyl radicals in cell-free assays. targetmol.com The antioxidative function of this compound is mediated by both the intact molecule and its hydrolysis product, salicylic acid. targetmol.comnih.gov this compound reduces the production of reactive oxygen species (ROS) induced by oxygen-glucose deprivation in mixed rat primary cortical cells. caymanchem.comnbs-bio.com This direct scavenging activity and reduction in ROS production contribute to the protection of neuronal cells from oxidative damage.

Summary of this compound's Effects on Bioenergetic Homeostasis

MoleculeEffect of IschemiaEffect of this compound TreatmentReference
ATPDepletionRecovery to near basal levels sigmaaldrich.comsigmaaldrich.commedkoo.com
NADDepletionRecovery to near basal levels sigmaaldrich.comsigmaaldrich.commedkoo.com

Summary of this compound's Effects on Excitotoxicity and Oxidative Stress

MechanismEffect of Insult (NMDA/Zn/OGD)Effect of this compound TreatmentObservationReference
NMDA-mediated damageIncreased cellular damageMitigationDecreased LDH release, prevented cell death caymanchem.comnbs-bio.com
Zinc-induced toxicityIncreased cellular deathAttenuationDecreased LDH release, prevented cell death caymanchem.comnbs-bio.com
Oxidative StressIncreased ROS productionReductionReduced lipid peroxidation, scavenged hydroxyl radicals targetmol.comcaymanchem.comnbs-bio.com

Suppression of Intracellular Reactive Oxygen Species Generation

Studies have shown that this compound can significantly suppress the generation of reactive oxygen species (ROS) within cells. This effect has been observed in primary cortical cultures subjected to oxygen-glucose deprivation, a model mimicking ischemic conditions nih.gov. Reducing intracellular ROS is a key mechanism in preventing oxidative stress and subsequent cellular damage journalwjarr.comwjgnet.com.

Direct Scavenging of Reactive Oxygen Species, including Hydroxyl Radicals

Beyond preventing ROS generation, this compound is also capable of directly scavenging existing ROS nih.govtargetmol.com. Notably, cell-free assays have demonstrated this compound's ability to scavenge hydroxyl radicals, which are highly reactive and damaging free radicals nih.govtargetmol.commdpi.comresearchgate.net. This direct scavenging contributes to the reduction of oxidative burden in affected tissues researchgate.net.

Contribution of this compound Hydrolysis Products to Antioxidant Activity

This compound is an ester that undergoes hydrolysis, yielding salicylic acid and pyruvate nih.govtargetmol.com. Research indicates that the antioxidant function of this compound is not solely due to the parent compound but also to the activity of its hydrolysis product, salicylic acid nih.govnih.govtargetmol.com. High-performance liquid chromatography studies have determined the half-lives of this compound hydrolysis in serum and brain parenchyma, providing insight into the availability of salicylic acid to contribute to the observed antioxidant effects nih.govtargetmol.com.

Table 1: this compound Hydrolysis Half-Lives

Biological MatrixHalf-Life
Serum43 minutes nih.govtargetmol.com
Brain Parenchyma4.2 hours nih.govtargetmol.com

Inhibition of Lipid Peroxidation by this compound

Lipid peroxidation is a critical process in oxidative damage, where free radicals attack lipids, leading to cell membrane damage and dysfunction journalwjarr.comnih.gov. This compound has been shown to exhibit antioxidative effects in the postischemic brain, evidenced by a remarkable reduction of lipid peroxidation nih.govtargetmol.com. This inhibition helps preserve cellular integrity and function in the face of oxidative stress nih.govtargetmol.comjournalwjarr.com.

Immunomodulatory and Anti-inflammatory Actions of this compound

Inhibition of Microglial Activation

Microglial activation is a key component of the inflammatory response in the brain and plays a significant role in the pathogenesis of neurological disorders elifesciences.orgphysiology.orgresearchgate.net. This compound has been shown to markedly suppress microglial activation nih.govdovepress.com. This effect has been observed in animal models of cerebral ischemia (Middle Cerebral Artery Occlusion - MCAO) and in models of inflammation induced by LPS injection nih.gov. Inhibition of microglial activation helps mitigate the release of pro-inflammatory mediators researchgate.net.

Downregulation of Pro-inflammatory Cytokine and Enzyme Expression

This compound effectively suppresses the induction of various pro-inflammatory markers nih.govnih.gov. Studies in both LPS and MCAO models have shown that this compound treatment leads to the downregulation of cytokines such as TNF-α and IL-1β, as well as enzymes like iNOS and COX-2 nih.govnih.govcaymanchem.com. This suppression of pro-inflammatory mediators is a crucial aspect of this compound's anti-inflammatory action and contributes to limiting brain damage nih.govnih.govtandfonline.com. The inhibition of these markers has also been observed in LPS-treated microglia cell lines (BV2 cells) and primary neutrophils, potentially linked to the suppression of NF-κB activity nih.gov.

Table 2: Effect of this compound on Pro-inflammatory Markers

MarkerEffect of this compound TreatmentObserved Models/Cell Types
TNF-αSuppressed expression nih.govnih.govcaymanchem.comMCAO, LPS models, LPS-treated BV2 cells, primary neutrophils nih.gov
IL-1βSuppressed expression nih.govnih.govcaymanchem.comMCAO, LPS models, LPS-treated BV2 cells, primary neutrophils nih.gov
iNOSSuppressed expression nih.govnih.govcaymanchem.comMCAO, LPS models, LPS-treated BV2 cells, primary neutrophils nih.gov
COX-2Suppressed expression nih.govnih.govcaymanchem.comMCAO, LPS models, LPS-treated BV2 cells, primary neutrophils nih.gov

The anti-inflammatory effect of this compound has been noted to be greater than that of equivalent co-treatment with pyruvate and salicylic acid, suggesting that the ester form or the combined action provides enhanced benefits nih.gov.

Compound Information

Compound NamePubChem CID
This compound79148 wikipedia.org
Salicylic Acid338
Pyruvic Acid1060
TNF-α54166845
IL-1β54280737
iNOS54623568
COX-2232817
Hydroxyl Radical1119
Reactive Oxygen Species160175
NF-κB23551
Lipids24869
Interleukin-1 Beta Regulation

Interleukin-1 Beta (IL-1β) is another key pro-inflammatory cytokine involved in neuroinflammation. nih.gov Elevated levels of IL-1β are associated with increased inflammatory response and potentially more severe outcomes in conditions like periodontal disease and ischemic injury. frontiersin.orgfrontiersin.org Research indicates that this compound effectively decreases the expression of IL-1β in the brain following ischemic insults. caymanchem.comnih.gov This regulatory effect on IL-1β is part of this compound's broader anti-inflammatory action, helping to mitigate the detrimental effects of inflammation in the brain. nih.gov

Inducible Nitric Oxide Synthase Suppression

Inducible Nitric Oxide Synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule that can contribute to inflammation-induced cell injury and death when produced in excessive amounts. nih.govphysiology.org this compound has been shown to suppress the expression of iNOS in the postischemic brain. caymanchem.comnih.gov This suppression of iNOS by this compound helps to reduce the overproduction of NO, thereby limiting its neurotoxic effects and contributing to neuroprotection. nih.govnih.govoup.com

Cyclooxygenase-2 Attenuation

Cyclooxygenase-2 (COX-2) is an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. nih.gov COX-2 is often upregulated in response to inflammatory stimuli and contributes to the inflammatory cascade. nih.govmolbiolcell.org this compound has been found to attenuate the expression of COX-2 in the brain following ischemic injury. caymanchem.comnih.gov By reducing COX-2 levels, this compound helps to decrease the production of pro-inflammatory prostaglandins, further contributing to its anti-inflammatory and neuroprotective effects. nih.govoup.com

Suppression of Nuclear Factor-Kappa B Signaling Pathway

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. nih.govsemanticscholar.orgresearchgate.netdovepress.comacs.orgmdpi.com Suppression of NF-κB activity is a key mechanism for reducing inflammation. semanticscholar.orgdovepress.com Studies suggest that this compound inhibits the induction of NF-κB activity. glpbio.comtargetmol.com This suppression of the NF-κB pathway is likely a major mechanism by which this compound exerts its broad anti-inflammatory effects, leading to the observed reductions in TNF-α, IL-1β, iNOS, and COX-2. glpbio.comnih.govtargetmol.com

Comparative Analysis of this compound's Anti-inflammatory Efficacy against Constituent Molecules

Research has compared the anti-inflammatory efficacy of this compound to that of equivalent co-treatment with its constituent molecules, pyruvate and salicylic acid. nih.gov Interestingly, studies indicate that the anti-inflammatory effect of this compound is greater than that achieved by administering pyruvate and salicylic acid together at equivalent doses. nih.gov This suggests that this compound is not simply acting as a prodrug for pyruvate and salicylic acid in terms of its anti-inflammatory properties, but rather possesses enhanced activity as the intact ester or through synergistic effects not replicated by the individual components. nih.gov

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound329825176
Salicylic Acid338
Pyruvic Acid1060
Tumor Necrosis Factor-alpha (TNF-α)6329
Interleukin-1 Beta (IL-1β)54332425
Nitric Oxide (NO)145068
Nitric Oxide Synthase, Inducible (iNOS)71213971
Cyclooxygenase-2 (COX-2)5311204
Nuclear Factor-Kappa B (NF-κB)149794

Note: PubChem CIDs for proteins like TNF-α, IL-1β, iNOS, and NF-κB refer to the genes or general concepts in some cases, as specific protein structures can vary. The provided CIDs are the most relevant general identifiers found.## this compound: Unraveling the Molecular Underpinnings of its Neuroprotective Action

The neuroprotective efficacy of this compound is intimately connected to its capacity to modulate various inflammatory mediators and signaling pathways within the central nervous system. glpbio.comnih.govtargetmol.com

Tumor Necrosis Factor-alpha Modulation

Interleukin-1 Beta Regulation

Interleukin-1 Beta (IL-1β) is another key pro-inflammatory cytokine implicated in neuroinflammation. nih.gov Elevated concentrations of IL-1β are linked to an exacerbated inflammatory response and potentially poorer outcomes in conditions such as periodontal disease and ischemic injury. frontiersin.orgfrontiersin.org Research indicates that this compound is effective in decreasing the expression of IL-1β in the brain following ischemic insults. caymanchem.comnih.gov This regulatory action on IL-1β is a component of this compound's broader anti-inflammatory activity, helping to mitigate the deleterious consequences of inflammation in brain tissue. nih.gov

Inducible Nitric Oxide Synthase Suppression

Inducible Nitric Oxide Synthase (iNOS) is an enzyme responsible for the generation of nitric oxide (NO). nih.govphysiology.org While NO has physiological roles, its overproduction by upregulated iNOS can lead to inflammation-induced cellular damage and death. nih.govphysiology.org this compound has been shown to suppress the expression of iNOS in the postischemic brain. caymanchem.comnih.gov This suppression by this compound helps to curb the excessive production of NO, thereby limiting its neurotoxic effects and contributing to neuroprotection. nih.govnih.govoup.com

Cyclooxygenase-2 Attenuation

Cyclooxygenase-2 (COX-2) is an enzyme involved in the synthesis of prostaglandins, which act as inflammatory mediators. nih.gov COX-2 expression is typically increased in response to inflammatory stimuli, contributing to the inflammatory process. nih.govmolbiolcell.org this compound has been found to attenuate the expression of COX-2 in the brain following ischemic injury. caymanchem.comnih.gov By reducing COX-2 levels, this compound helps to decrease the production of pro-inflammatory prostaglandins, further bolstering its anti-inflammatory and neuroprotective effects. nih.govoup.com

Suppression of Nuclear Factor-Kappa B Signaling Pathway

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammatory responses, governing the transcription of numerous pro-inflammatory genes, including those encoding TNF-α, IL-1β, iNOS, and COX-2. nih.govsemanticscholar.orgresearchgate.netdovepress.comacs.orgmdpi.com Inhibiting NF-κB activity is a key strategy for reducing inflammation. semanticscholar.orgdovepress.com Studies suggest that this compound inhibits the induction of NF-κB activity. glpbio.comtargetmol.com This suppression of the NF-κB pathway is likely a primary mechanism through which this compound exerts its widespread anti-inflammatory effects, leading to the observed reductions in TNF-α, IL-1β, iNOS, and COX-2. glpbio.comnih.govtargetmol.com

Comparative Analysis of this compound's Anti-inflammatory Efficacy against Constituent Molecules

Investigations have been conducted to compare the anti-inflammatory efficacy of this compound with that of an equivalent co-administration of its constituent molecules, pyruvate and salicylic acid. nih.gov Notably, studies indicate that the anti-inflammatory effect demonstrated by this compound is more pronounced than when pyruvate and salicylic acid are administered together at equivalent doses. nih.gov This finding suggests that this compound's anti-inflammatory properties are not solely attributable to its hydrolysis products but may involve the intact ester or synergistic interactions between the components that are not replicated by their simple combination. nih.gov

Preclinical Efficacy and Pharmacodynamics of Oba-09

In Vitro Assessments of OBA-09 Neuroprotective Potential

In vitro studies have utilized cellular models to evaluate the direct protective effects of this compound on neurons subjected to conditions mimicking ischemia. caymanchem.comsigmaaldrich.comresearchgate.netcaymanchem.comnbs-bio.com

Cellular Models of Ischemic Injury (e.g., Oxygen-Glucose Deprivation)

Oxygen-glucose deprivation (OGD) is a common in vitro model used to simulate ischemic injury by depriving cells of oxygen and glucose, essential components for cellular energy production. caymanchem.comsigmaaldrich.comcaymanchem.comnih.gov Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) induced by oxygen-glucose deprivation in mixed rat primary cortical cells. caymanchem.comcaymanchem.com This suggests an antioxidative mechanism contributing to its neuroprotective effects in an ischemic-like environment. This compound has also been reported to prevent cell death induced by OGD. sigmaaldrich.comnih.gov

Markers of Cell Integrity (e.g., Lactate Dehydrogenase Release)

Lactate dehydrogenase (LDH) is an enzyme present in the cytoplasm of cells. Its release into the extracellular medium is an indicator of cell membrane damage and cell death. caymanchem.comcaymanchem.comnih.gov In the context of ischemic injury, increased LDH release signifies compromised cell integrity. This compound has been shown to decrease lactate dehydrogenase (LDH) release in cellular models. caymanchem.comcaymanchem.com This reduction in LDH release indicates that this compound helps to maintain cell membrane integrity and prevents cell death under stressful conditions mimicking ischemia.

In Vivo Animal Models of Cerebral Ischemia and Brain Injury

To assess the neuroprotective efficacy of this compound in a more complex biological system, in vivo studies have been conducted using animal models of cerebral ischemia. caymanchem.comsigmaaldrich.comresearchgate.netcaymanchem.comnbs-bio.comnih.gov

Middle Cerebral Artery Occlusion Models in Rodents

The middle cerebral artery occlusion (MCAO) model in rodents is a widely used experimental model that replicates focal cerebral ischemia, a common type of stroke in humans. caymanchem.comsigmaaldrich.comcaymanchem.comnbs-bio.comnih.govnih.govnih.gov This model involves occluding the middle cerebral artery, leading to reduced blood flow and subsequent tissue damage in the brain. nih.gov this compound has been evaluated in rat MCAO models. caymanchem.comcaymanchem.comnbs-bio.comnih.gov

Reduction of Cerebral Infarct Volume

Cerebral infarct volume, the area of brain tissue that undergoes irreversible damage following ischemia, is a primary outcome measure in MCAO models. caymanchem.comcaymanchem.comsigmaaldrich.comfrontiersin.orgharvard.edu A reduction in infarct volume indicates a protective effect of the tested compound. In a rat model of ischemia induced by MCAO, this compound demonstrated a significant reduction in infarct volume. caymanchem.comcaymanchem.comnbs-bio.com One study reported that this compound reduced infarct volume by 89.9% when administered at a dose of 10 mg/kg. caymanchem.comcaymanchem.comnbs-bio.com Another study also indicated that this compound administration following MCAO or OGD models of ischemic injury in rats leads to a reduction of infarct volume. sigmaaldrich.comsigmaaldrich.com

Here is a table summarizing the effect of this compound on infarct volume in a rat MCAO model:

ModelTreatmentDose (mg/kg)Effect on Infarct VolumeCitation
Rat MCAOThis compound1089.9% reduction caymanchem.comcaymanchem.comnbs-bio.com
Rat MCAO or OGDThis compound5Reduction sigmaaldrich.comsigmaaldrich.com
Restoration of Post-Ischemic Neurological Function

Beyond structural protection, the functional recovery of neurological deficits is a critical aspect of neuroprotection. sigmaaldrich.comresearchgate.netCurrent time information in Marmaris, TR.oapen.orgahajournals.org MCAO models often result in neurological impairments that can be assessed through various behavioral tests. This compound has been shown to improve motor performance in the rotarod test in a rat MCAO model. caymanchem.comcaymanchem.comnbs-bio.com The rotarod test is a common method to evaluate motor coordination and balance in rodents, and improved performance suggests a restoration of neurological function after ischemic injury. Additionally, this compound administration has been reported to accelerate the recovery of behavioral and neurological deficits in rats following MCAO or OGD. sigmaaldrich.com

Improvement in Motor Coordination and Balance (e.g., Rotarod Performance)

Preclinical studies utilizing the rotarod test have investigated the potential of this compound to ameliorate deficits in motor coordination and balance. In a rat model of ischemia induced by middle cerebral artery occlusion (MCAO), administration of this compound at a dose of 10 mg/kg was shown to improve motor performance. This finding suggests a beneficial effect of this compound on neurological function impacting motor skills following ischemic insult.

Models of Systemic Inflammatory Response in the Central Nervous System (e.g., Lipopolysaccharide Challenge)

This compound has been evaluated in models of systemic inflammatory response, including those induced by lipopolysaccharide (LPS) challenge, to understand its effects on central nervous system inflammation. In Sprague-Dawley rats, intravenous injection of LPS (0.5 mg/kg) induced microglial activation in the brain, which was markedly suppressed by the administration of this compound (10 mg/kg). wikipedia.org This suppression of microglial activation indicates a direct impact of this compound on key cellular mediators of neuroinflammation in response to a systemic inflammatory stimulus. wikipedia.org

Evaluation of Neuroinflammation Markers in vivo

In vivo studies have assessed the impact of this compound on various neuroinflammation markers. In both LPS-treated rats and in a rat model of MCAO, this compound demonstrated the ability to suppress the induction of several key proinflammatory markers. wikipedia.org These markers include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). wikipedia.org The suppression of these mediators by this compound highlights its anti-inflammatory effects within the central nervous system in response to different types of insults, including systemic inflammation induced by LPS and localized injury from ischemia. wikipedia.org

Detailed research findings on the suppression of neuroinflammation markers by this compound in LPS-treated rats and MCAO models are summarized in the table below:

ModelThis compound Dose (in vivo)Effect on Microglial ActivationEffect on Proinflammatory Markers (TNF-α, IL-1β, iNOS, COX-2)Source
LPS-treated rats10 mg/kg (intravenously)Markedly suppressedSuppressed induction of TNF-α, IL-1β, iNOS, and COX-2 wikipedia.org
MCAO rat model10 mg/kgNot explicitly mentioned in this context, but anti-inflammatory effects observedDecreased expression of IL-1β, iNOS, COX-2, and TNF-α

These findings collectively indicate that this compound possesses significant anti-inflammatory properties in vivo, which are relevant to conditions involving neuroinflammation triggered by systemic challenges like LPS or localized events like ischemia. wikipedia.org

Pharmacokinetic Profile and Biotransformation of Oba-09

Ester Hydrolysis Kinetics and Metabolite Formation

In Vitro and In Vivo Hydrolysis Rates

Studies employing high-performance liquid chromatography (HPLC) have provided insights into the hydrolysis kinetics of OBA-09 in different biological matrices. nih.govglpbio.comtargetmol.com The rate of hydrolysis varies depending on the environment. In serum, this compound demonstrates a relatively rapid hydrolysis with a half-life (t1/2) of 43 minutes. nih.govglpbio.comtargetmol.com Within the brain parenchyma, the hydrolysis is slower, exhibiting a half-life of 4.2 hours. nih.govglpbio.comtargetmol.com These distinct hydrolysis rates in different compartments highlight the influence of the biological milieu on this compound's stability and subsequent metabolism.

Table 1: In Vitro and In Vivo Hydrolysis Half-Lives of this compound

Biological MatrixHydrolysis Half-Life (t1/2)Method
Serum43 minutesHPLC
Brain Parenchyma4.2 hoursHPLC

Identification of Hydrolysis Products and Their Biological Relevance

The primary hydrolysis products of this compound have been identified as salicylic acid and pyruvate. nih.govglpbio.comtargetmol.com This hydrolysis is significant as it contributes to the biological activities observed with this compound administration. The antioxidative function of this compound is mediated by both the parent compound itself and by salicylic acid, one of its hydrolysis products. nih.govglpbio.comtargetmol.com Furthermore, salicylic acid is known to possess anti-inflammatory properties, suggesting that the hydrolysis of this compound contributes to its reported anti-inflammatory effects in the postischemic brain. nih.gov Pyruvate, another hydrolysis product, is a key intermediate in cellular metabolism and can also have biological effects.

Distribution Characteristics within Biological Compartments

This compound is characterized as a brain-permeable ester, which is crucial for its intended neuroprotective actions. sigmaaldrich.com The measurement of its hydrolysis half-life specifically within brain parenchyma confirms its distribution into this biological compartment. nih.govglpbio.comtargetmol.com The detection of this compound and the assessment of its hydrolysis rate in serum indicate its presence in systemic circulation following administration. nih.govglpbio.comtargetmol.com While the data confirm distribution to serum and brain parenchyma, detailed information regarding the distribution of this compound or its metabolites to other specific biological compartments is not extensively described in the available literature.

Safety and Toxicological Evaluation of Oba-09 in Experimental Systems

In Vitro Assessment of Cellular Viability and Adverse Effects

In vitro studies have been conducted to assess the effects of OBA-09 on cellular viability and to identify potential adverse effects at the cellular level. Research utilizing mixed rat primary cortical cells subjected to oxygen-glucose deprivation (OGD) has shown that this compound can decrease lactate dehydrogenase (LDH) release, which is an indicator of cell damage. caymanchem.com Furthermore, this compound demonstrated the ability to prevent cell death induced by exposure to N-methyl-D-aspartate (NMDA) or zinc. caymanchem.com

Investigations into the mechanisms underlying these protective effects have indicated that this compound can reduce the production of reactive oxygen species (ROS) induced by OGD in primary cortical cultures. glpbio.com This antioxidative effect appears to be mediated by this compound itself and also by salicylic acid, a product of this compound hydrolysis. glpbio.com The compound has also shown anti-excitotoxic and anti-Zn2+-toxic functions. glpbio.com These functions are potentially linked to the attenuation of the depletion of ATP and nicotinamide adenine dinucleotide (NAD) and the suppression of nuclear factor-κB (NF-κB) activity induction. glpbio.com

Specific concentrations of this compound, such as 10 and 15 mM, have been used in these in vitro models to demonstrate its protective effects against ROS production induced by oxygen-glucose deprivation. caymanchem.com

In Vivo Tolerance and Systemic Safety in Preclinical Models

Preclinical in vivo studies, primarily conducted in rat models, have provided insights into the tolerance and systemic safety of this compound. In a rat model of ischemia induced by middle cerebral artery occlusion (MCAO), administration of this compound at a dose of 10 mg/kg resulted in a significant reduction in infarct volume, reported as an 89.9% decrease. caymanchem.com This suggests a protective effect on brain tissue following ischemic injury.

Beyond reducing infarct size, in vivo studies have also evaluated the impact of this compound on inflammatory responses in the brain, a key aspect of the damage cascade following ischemia. Administration of this compound (10 mg/kg) in both MCAO and lipopolysaccharide (LPS)-induced inflammation models in Sprague-Dawley rats markedly suppressed microglial activation. nih.gov Furthermore, the induction of proinflammatory markers, including TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and COX-2, was suppressed by this compound in both models. caymanchem.comnih.gov

The systemic tolerance in these preclinical models was also assessed through observations of behavioral and neurological deficits. In the rat MCAO model, this compound administration accelerated the recovery of behavioral and neurological deficits and improved motor performance in tests such as the rotarod test. caymanchem.comsigmaaldrich.com These findings suggest that this compound is tolerated in these experimental settings and contributes to functional recovery.

While specific comprehensive toxicological profiles detailing systemic organ effects across various doses were not extensively detailed in the retrieved information, the observed functional improvements and reduction in injury markers in well-established disease models at tested doses (e.g., 10 mg/kg in rats) provide an indication of its tolerance in these preclinical settings. caymanchem.comnih.gov

Summary of Key In Vitro Findings

EffectExperimental ModelKey ObservationReference
Decreased Cellular Damage (LDH release)Mixed rat primary cortical cells + OGDReduced LDH release caymanchem.com
Prevention of Cell DeathMixed rat primary cortical cells + NMDA or ZincPrevented cell death caymanchem.com
Reduced ROS ProductionMixed rat primary cortical cells + OGDSuppression of ROS production (at 10, 15 mM) caymanchem.comglpbio.com
Anti-excitotoxic/Anti-Zn2+-toxic EffectsIn vitro modelsAttenuation of ATP/NAD depletion, suppression of NF-κB activity induction glpbio.com

Summary of Key In Vivo Findings in Rat Models

ModelDose (this compound)Key ObservationReference
MCAO10 mg/kg89.9% reduction in infarct volume caymanchem.com
MCAO10 mg/kgSuppression of microglial activation, reduced IL-1β, iNOS, COX-2, TNF-α caymanchem.comnih.gov
MCAO10 mg/kgAccelerated recovery of behavioral/neurological deficits, improved motor performance caymanchem.comsigmaaldrich.com
LPS Injection10 mg/kgSuppression of microglial activation, reduced IL-1β, iNOS, COX-2, TNF-α nih.gov

Translational Perspectives and Future Research Avenues for Oba-09

Potential Therapeutic Applications Beyond Ischemic Stroke

The multi-modal actions of OBA-09, including its anti-oxidative and anti-inflammatory effects, make it a candidate for investigation in other neurological disorders where oxidative stress and inflammation play significant roles in disease progression. apexbt.commedchemexpress.commedchemexpress.comnih.gov

Other Inflammatory Neurological Conditions

Beyond neurodegenerative diseases and TBI, various other neurological conditions have a significant inflammatory component. These can include inflammatory neuropathies and other disorders where immune-mediated damage contributes to pathology. medlink.comekb.eg this compound's potent anti-inflammatory effects, as observed in suppressing microglial activation and pro-inflammatory marker induction, suggest potential therapeutic utility in such conditions. nih.gov Investigating the effects of this compound in relevant preclinical models of inflammatory neurological disorders could reveal new therapeutic avenues.

Advanced Medicinal Chemistry Approaches for this compound Derivatives

To fully realize the therapeutic potential of this compound, particularly for applications beyond acute conditions like ischemic stroke, advanced medicinal chemistry approaches focusing on the development and optimization of this compound derivatives are crucial.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activities (Structure-Activity Relationship, SAR) is fundamental for designing improved analogs. scholarsresearchlibrary.comacs.org By systematically modifying the structure of this compound, researchers can identify the key functional groups and structural features responsible for its neuroprotective, anti-oxidative, and anti-inflammatory effects. This knowledge can then guide the synthesis of derivatives with enhanced potency, selectivity, and desirable pharmacological properties. While specific SAR studies for this compound are not detailed in the provided text, the principle of SAR is a standard approach in medicinal chemistry to optimize drug candidates.

Strategies for Clinical Development and Research Prioritization for this compound

The clinical development strategy for a compound like this compound, with demonstrated preclinical neuroprotective effects, would typically involve a phased approach, prioritizing research that confirms its therapeutic potential in humans and defines the conditions for its optimal use. Given this compound's reported activity in models of ischemic brain injury, initial prioritization would likely focus on neurological conditions where excitotoxicity, oxidative stress, and inflammation play significant roles in pathogenesis sigmaaldrich.comcaymanchem.comtargetmol.com.

Prioritizing research avenues for this compound would involve evaluating the strength and consistency of preclinical data across various models of neurological insult. The reported antioxidative, anti-excitotoxic, and anti-inflammatory effects suggest potential applications in conditions such as stroke or other forms of acute brain injury caymanchem.comtargetmol.com. Research prioritization would also consider the pharmacokinetic profile of this compound, including its hydrolysis to salicylic acid and pyruvate, and how this influences its distribution and activity in the central nervous system targetmol.com. Understanding the contribution of the parent compound and its metabolites to the observed neuroprotection is crucial for informing clinical study design.

Strategies for clinical development would need to address the specific challenges of studying neuroprotective agents, including identifying appropriate patient populations, determining the therapeutic window, and selecting sensitive and reliable endpoints springerpub.comoup.com. The generation of robust evidence is critical for informing decision-making by various stakeholders, including regulatory bodies and healthcare providers nih.goveradigm.com. While specific clinical development plans for this compound are not extensively detailed in publicly available information, the general principles of advancing a neuroprotectant candidate would involve rigorous preclinical validation followed by carefully designed early-phase clinical trials to explore its effects in humans.

Methodological Considerations for Future Preclinical and Early Clinical Investigations of this compound

Future preclinical investigations of this compound should aim to further elucidate its precise mechanisms of action and evaluate its efficacy in a wider range of relevant disease models. Methodological considerations for these studies include the selection of appropriate animal models that closely mimic human disease conditions, standardized protocols for inducing injury, and the use of rigorous outcome measures. For instance, preclinical studies investigating this compound's effects in ischemic stroke models have utilized methods such as middle cerebral artery occlusion (MCAO) and oxygen-glucose deprivation (OGD) sigmaaldrich.comcaymanchem.com. Assessment methodologies have included evaluating infarct volume, neurological deficit scores, and biochemical markers of oxidative stress, inflammation, and energy metabolism (e.g., lipid peroxidation, 4-hydroxy-2-nonenal staining, ATP and NAD levels, IL-1β, iNOS, COX-2, TNF-α expression) sigmaaldrich.comcaymanchem.comtargetmol.com.

Methodological considerations for early clinical investigations (Phase 1 and Phase 2) of this compound would focus on exploring its biological activity and potential therapeutic effects in target patient populations nih.gov. These studies require careful consideration of trial design, including patient selection criteria, study endpoints, and statistical analysis plans ucla.edu. Given this compound's proposed neuroprotective activity, early clinical trials might consider endpoints related to markers of neuronal injury, inflammation, or functional outcomes, depending on the specific neurological condition being studied springerpub.comoup.com. The design of these trials should be tailored to address specific research objectives, potentially employing adaptive designs to efficiently gather information nih.gov. Methodologies for assessing target engagement and pharmacodynamic effects in humans would also be critical.

Preclinical studies have indicated that this compound is hydrolyzed to salicylic acid and pyruvate targetmol.com. Future investigations should employ analytical methodologies to quantify this compound and its metabolites in biological matrices to understand their pharmacokinetics and pharmacodynamics in both preclinical species and, subsequently, in humans.

Data from preclinical studies demonstrating the effects of this compound on various markers could be summarized in tables to provide a clear overview of the research findings.

Study Model (Preclinical)Key Findings Related to this compoundRelevant Markers Assessed
Postischemic brain models (rats)Robust protective effects, reduced infarct volume, accelerated recovery of deficits. sigmaaldrich.comcaymanchem.comInfarct volume, behavioral/neurological scores. sigmaaldrich.comcaymanchem.com
Postischemic brain modelsAttenuation of ATP and NAD depletion, suppression of NF-κB activity induction. targetmol.comATP levels, NAD levels, NF-κB activity. targetmol.com
Postischemic brain modelsAntioxidative effects, reduction of lipid peroxidation and 4-hydroxy-2-nonenal staining. sigmaaldrich.comtargetmol.comLipid peroxidation, 4-hydroxy-2-nonenal staining, hydroxyl radical scavenging. sigmaaldrich.comtargetmol.com
NMDA or zinc-induced cell deathDecreased lactate dehydrogenase (LDH) release, prevention of cell death. caymanchem.comLDH release, cell viability. caymanchem.com
Oxygen-glucose deprivation (OGD)Reduction of reactive oxygen species (ROS) production. caymanchem.comROS production. caymanchem.com
Middle cerebral artery occlusion (MCAO)Decreased expression of IL-1β, iNOS, COX-2, and TNF-α. caymanchem.comIL-1β, iNOS, COX-2, TNF-α expression. caymanchem.com

This table summarizes some of the detailed research findings from preclinical studies on this compound, highlighting the models used and the markers assessed to demonstrate its neuroprotective and related effects.

Q & A

Q. What are the key chemical and pharmacological properties of OBA-09 relevant to neuroprotection studies?

this compound is a neuroprotective ester of pyruvate and salicylic acid (C₁₀H₈O₅, MW 208.17) with antioxidant and anti-inflammatory properties. Its solubility in DMSO (≥100 mg/mL at 25°C) facilitates in vitro applications, while in vivo studies in ischemic models (e.g., middle cerebral artery occlusion (MCAO) in rats) use doses like 5 mpk to reduce infarct volume and restore ATP/NAD levels . Storage conditions (-20°C for powder; -80°C for dissolved forms) are critical to maintain stability .

Q. How do researchers determine the optimal concentration of this compound for in vitro versus in vivo applications?

Methodological Approach:

  • In vitro : Start with solubility testing in DMSO (≥24 mg/mL) and perform dose-response assays (e.g., cell viability under hypoxia-glucose deprivation (OGD)) .
  • In vivo : Use pharmacokinetic profiling in rodent models (e.g., MCAO) to assess bioavailability and efficacy. The 5 mpk dose in rats balances neuroprotection with minimal off-target effects .
  • Validate concentrations using ROS scavenging assays and lipid peroxidation measurements .

Q. Which experimental models are validated for studying this compound’s neuroprotective mechanisms?

  • In vitro : OGD in neuronal cell cultures to mimic ischemic conditions .
  • In vivo : MCAO-induced stroke models in rodents, measuring infarct volume and behavioral recovery .
  • Epithelial cell adhesion assays (e.g., Aggregatibacter actinomycetemcomitans outer membrane protein studies) to evaluate anti-inflammatory effects .

Advanced Research Questions

Q. How should researchers address discrepancies in gene expression profiles induced by this compound under varying experimental conditions?

Example: In studies with Aggregatibacter actinomycetemcomitans, this compound upregulated bcl2 (anti-apoptotic gene) by 42.91-fold in AaΔ29 conditions but 84.45-fold in AaΔ29P mutants, suggesting context-dependent immune modulation . Methodological Recommendations:

  • Replicate experiments across genetic backgrounds (e.g., wild-type vs. mutant strains).
  • Use multi-omics approaches (transcriptomics, proteomics) to identify confounding variables (e.g., bacterial virulence factors).
  • Apply statistical rigor (e.g., ANOVA for cross-condition comparisons) .

Q. What strategies optimize this compound’s therapeutic efficacy when combined with other neuroprotective agents?

Experimental Design Considerations:

  • Screen combinatorial therapies using high-throughput assays (e.g., ROS inhibition + this compound).
  • Prioritize compounds with complementary mechanisms (e.g., NAD+ precursors to enhance ATP restoration).
  • Monitor synergistic/antagonistic effects via dose-matrix analyses and isobolograms .

Q. How can researchers reconcile conflicting results in this compound’s anti-inflammatory outcomes across different study designs?

Case Analysis: Discrepancies in casp3 (pro-apoptotic gene) expression (27.16-fold in controls vs. 49.18-fold in AaΔ29Δ29P) may arise from differences in bacterial strain virulence or immune cell interactions . Resolution Framework:

  • Standardize experimental conditions (e.g., infection load, exposure duration).
  • Include internal controls (e.g., untreated cells/animal cohorts).
  • Conduct meta-analyses of published datasets to identify trends .

Methodological Best Practices

Q. What are critical considerations for ensuring reproducibility in this compound studies?

  • Storage and Handling : Use aliquots to avoid freeze-thaw cycles; verify compound stability via HPLC (purity ≥98%) .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata (e.g., CAS 856095-68-6, batch-specific COA) .
  • Ethical Compliance : Adhere to institutional guidelines for animal models (e.g., IACUC protocols for MCAO studies) .

Q. How should researchers design experiments to evaluate this compound’s impact on oxidative stress pathways?

  • Key Metrics : Quantify lipid peroxidation (MDA levels), ROS production (DCFDA assays), and NAD+/ATP recovery .
  • Controls : Include sham-operated animals or untreated cells to baseline comparisons.
  • Statistical Power : Use ≥6 biological replicates to account for variability in ischemic models .

Data Interpretation and Validation

Q. What analytical frameworks are recommended for interpreting this compound’s dose-dependent effects?

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Time-Course Analyses : Assess neuroprotection at multiple post-treatment intervals (e.g., 24h, 72h post-MCAO).
  • Pathway Enrichment : Use tools like DAVID or IPA to map gene expression data (e.g., birc3, fosb from ) to canonical pathways .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

  • Knockout Models : Test this compound in Nrf2⁻/⁻ mice to confirm antioxidant pathway dependence.
  • Pharmacological Inhibition : Use antagonists (e.g., TLR4 inhibitors) to dissect anti-inflammatory vs. direct neuroprotective effects.
  • Cross-Species Validation : Compare rodent and human iPSC-derived neuronal responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OBA-09
Reactant of Route 2
Reactant of Route 2
OBA-09

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。